N-(2-Propynyl)-2,3-dihydroinden-1-amine
Overview
Description
Mechanism of Action
Target of Action
Racemic rasagiline, also known as N-(2-Propynyl)-2,3-dihydroinden-1-amine, primarily targets monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . It binds to MAO, inhibiting its activity, which leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This results in improved regulation of mood and cognition, and it also provides symptomatic relief in conditions like Parkinson’s disease .
Biochemical Pathways
The inhibition of MAO by rasagiline impacts several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters, leading to increased concentrations of these neurotransmitters in the brain . This can help to alleviate symptoms in diseases characterized by low levels of these neurotransmitters, such as Parkinson’s disease .
Pharmacokinetics
Rasagiline has a bioavailability of 36% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of rasagiline is approximately 3 hours . It is excreted through both the kidneys and feces .
Result of Action
The primary result of rasagiline’s action is the increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This can lead to improvements in mood, cognition, and motor control, particularly in individuals with Parkinson’s disease .
Action Environment
The action of rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 can impact the metabolism and efficacy of rasagiline . Additionally, the drug’s action can be affected by the patient’s liver function, as rasagiline is metabolized in the liver .
Biochemical Analysis
Biochemical Properties
N-(2-Propynyl)-2,3-dihydroinden-1-amine interacts with various enzymes and proteins. As a MAO-B inhibitor, it plays a role in biochemical reactions by inhibiting the activity of the enzyme MAO-B . This enzyme is involved in the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . The inhibition of MAO-B by this compound can lead to an increase in the levels of these neurotransmitters, which can have various effects on cellular function .
Cellular Effects
The effects of this compound on cells are largely related to its impact on neurotransmitter levels. By inhibiting MAO-B, it can increase the levels of certain neurotransmitters in the brain, which can influence various cellular processes . For example, it has been shown to have neuroprotective effects against dopaminergic toxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme MAO-B, leading to the inhibition of this enzyme . This can result in increased levels of certain neurotransmitters, as the breakdown of these neurotransmitters is reduced . The compound also appears to have antioxidant activity, which may contribute to its neuroprotective effects .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of catecholamines and serotonin, due to its inhibition of the enzyme MAO-B
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Propynyl)-2,3-dihydroinden-1-amine can be synthesized through several methods. One common approach involves the reaction of indanone with propargylamine under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-(2-Propynyl)-2,3-dihydroinden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted indanamine derivatives.
Scientific Research Applications
N-(2-Propynyl)-2,3-dihydroinden-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(2-Propynyl)-2,3-dihydroinden-1-amine can be compared with other similar compounds, such as:
1-Aminoindan: A positional isomer with similar pharmacological properties.
Rasagiline: A derivative used as an MAO-B inhibitor in the treatment of Parkinson’s disease.
2-Aminoindane: Another isomer with distinct chemical and pharmacological properties.
Uniqueness: this compound is unique due to its specific structure and its ability to selectively inhibit MAO-B, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861335 | |
Record name | Racemic rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-50-9 | |
Record name | Racemic rasagiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemic rasagiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rasagiline, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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